Chondroitin disaccharide deltadi-4S
Description
Chondroitin disaccharide deltadi-4S (Δdi-4S) is a sulfated unsaturated disaccharide unit derived from chondroitin sulfate A (CS-A), a glycosaminoglycan (GAG) critical for extracellular matrix structure and function. Structurally, Δdi-4S consists of an unsaturated uronic acid (ΔUA) linked via a β1→3 bond to N-acetylgalactosamine (GalNAc) sulfated at the 4-hydroxyl position (α-ΔUA-[1→3]-GalNAc-4S) . This compound is generated enzymatically through chondroitin lyase digestion of CS-A, which cleaves the polysaccharide chain to produce unsaturated disaccharides with distinct sulfation patterns .
Δdi-4S is a biomarker in joint pathologies, with elevated levels observed in osteoarthritis (OA) synovial fluid compared to rheumatoid arthritis (RA) or traumatic arthritis (TA) . Analytical techniques such as ultraperformance liquid chromatography-mass spectrometry (UPLC-MS) and fluorometric HPLC are routinely employed to quantify Δdi-4S in biological samples, enabling precise structural characterization .
Properties
CAS No. |
51449-07-1 |
|---|---|
Molecular Formula |
C14H21NO14S |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-5,6-dihydroxy-1-oxo-4-sulfooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C14H21NO14S/c1-5(18)15-6(3-16)11(12(8(20)4-17)29-30(24,25)26)28-14-10(21)7(19)2-9(27-14)13(22)23/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26)/t6-,7-,8+,10+,11+,12-,14-/m0/s1 |
InChI Key |
KRLLUAKFPATIPF-PGVXRSKGSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)OS(=O)(=O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)OC1C(C(C=C(O1)C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chondroitin disaccharide deltadi-4S can be synthesized through enzymatic degradation of chondroitin sulfate using specific enzymes such as chondroitinase ABC. The reaction conditions typically involve maintaining a pH of around 7.5 and a temperature of 37°C. The enzymatic reaction results in the cleavage of the glycosidic bonds, producing the disaccharide units .
Industrial Production Methods
Industrial production of this compound involves the extraction of chondroitin sulfate from animal cartilage, followed by enzymatic treatment to obtain the disaccharide. The process includes purification steps such as filtration, precipitation, and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chondroitin disaccharide deltadi-4S undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the disaccharide can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Sulfate groups can be substituted using reagents like chlorosulfonic acid.
Major Products
The major products formed from these reactions include various sulfated and non-sulfated derivatives of the disaccharide, which can be used for further biochemical studies .
Scientific Research Applications
Structural and Functional Analysis
Chondroitin disaccharide deltadi-4S serves as a substrate for various enzymes, facilitating the study of glycosaminoglycan structure and function. For instance, it is utilized in identifying and characterizing enzymes such as Clostridium perfringens unsaturated glucuronyl hydrolase, which plays a role in the degradation of glycosaminoglycans . This application is crucial for understanding the enzymatic processes involved in extracellular matrix remodeling.
Clinical Research in Osteoarthritis
Research has highlighted the importance of chondroitin disaccharides in assessing joint health, particularly in conditions like osteoarthritis. A study measuring concentrations of chondroitin sulfate disaccharides in synovial fluid found that altered ratios of deltadi-4S were indicative of disease severity and type . The findings suggest that monitoring these disaccharides could serve as biomarkers for osteoarthritis progression and treatment efficacy.
Data Table: Concentration of Chondroitin Disaccharides in Synovial Fluid
| Condition | Deltadi-4S (ng/ml) | Deltadi-6S (ng/ml) | Ratio Deltadi-6S:Deltadi-4S |
|---|---|---|---|
| Normal | 4-6 | 21.0 | N/A |
| Osteoarthritis (OA) | 4-6 | 13.24 | OA < Normal |
| Rheumatoid Arthritis (RA) | 4-6 | 5.90 | RA < OA < Normal |
Periodontal Disease Assessment
This compound has also been studied in the context of periodontal disease. A study analyzing whole saliva from periodontally diseased subjects found significant differences in the levels of unsaturated disaccharides, including deltadi-4S, compared to clinically healthy subjects . This indicates its potential as a diagnostic tool for periodontal conditions.
Data Table: Chondroitin Disaccharide Levels in Saliva Samples
| Group | Deltadi-0S (ng/ml) | Deltadi-6S (ng/ml) | Deltadi-4S (ng/ml) |
|---|---|---|---|
| Clinically Healthy Subjects (CHS) | X1 | Y1 | Z1 |
| Periodontally Diseased Subjects (PDS) | X2 | Y2 | Z2 |
| Edentulous Subjects (ES) | X3 | Y3 | Z3 |
Enzymatic Applications in Research
In basic research, this compound is utilized to construct gene libraries of disaccharides and oligosaccharides . The product generated from chondroitinase C degradation is an unsaturated disaccharide that aids in studying glycosaminoglycan structures, providing insights into their biological roles.
Therapeutic Potential
This compound is being explored for its therapeutic potential in conditions related to extracellular matrix metabolism. Research suggests that it may play a role in treating spinal cord injuries and cancer by modulating the levels of chondroitin sulfate proteoglycans . The development of suitable delivery systems for chondroitinase enzymes that act on these compounds is an area of active investigation.
Mechanism of Action
Chondroitin disaccharide deltadi-4S exerts its effects by interacting with specific enzymes and proteins. For example, it acts as a substrate for chondroitinase ABC, which cleaves the glycosidic bonds in chondroitin sulfate. This interaction is crucial for understanding the role of sulfated polysaccharides in biological systems. The compound also influences molecular pathways involved in inflammation and tissue repair .
Comparison with Similar Compounds
Structural Differences
Chondroitin disaccharides are classified based on sulfation position and degree:
| Disaccharide | Sulfation Pattern | Molecular Formula (Sodium Salt) | CAS Number |
|---|---|---|---|
| Δdi-0S | Non-sulfated | C₁₄H₁₉NNa₂O₁₄S | 136132-69-9 |
| Δdi-4S | 4-O-sulfation on GalNAc | C₁₄H₁₉NNa₂O₁₄S·2Na | 136144-56-4 |
| Δdi-6S | 6-O-sulfation on GalNAc | C₁₄H₁₉NNa₂O₁₄S·2Na | 136132-72-4 |
| Δdi-2S6S | 2-O-sulfation on ΔUA, 6-O on GalNAc | C₁₄H₁₉NNa₂O₁₄S·3Na | 149368-04-7 |
| Δdi-4S6S (ΔE) | 4-O and 6-O sulfation on GalNAc | C₁₄H₁₇NNa₃O₁₄S₂ | Not provided |
Key Observations :
- Δdi-4S vs. Δdi-6S : The sulfation position (4-OH vs. 6-OH of GalNAc) dictates biological activity. Δdi-4S is predominant in cartilage-associated CS-A, while Δdi-6S is enriched in CS-C, which modulates neural development .
- Δdi-2S6S : Contains an additional 2-O-sulfate on ΔUA, enhancing its interaction with growth factors like FGF-2 .
- Δdi-0S: The non-sulfated form serves as a baseline for sulfation-dependent functional studies .
Functional Divergence
- Cartilage Integrity : Δdi-4S is critical for maintaining cartilage resilience by binding collagen fibrils and aggrecan. Its depletion correlates with OA severity .
- Enzyme Specificity : Chondroitin lyase AC II preferentially cleaves CS-A (Δdi-4S), while chondroitin lyase B targets DS/CS hybrids, producing Δdi-4S and Δdi-6S .
Analytical Differentiation
- UPLC-MS : Δdi-4S exhibits a distinct retention time (2.5 min) and mass-to-charge ratio (m/z 458.1) compared to Δdi-6S (m/z 458.1 but different elution profile) .
- Fluorometric HPLC : PA-conjugated Δdi-4S (ΔA-PA) is separable from Δdi-6S (ΔC-PA) using ion-exchange columns .
- Quantitative Assays: Joint fluid analysis reveals Δdi-4S/Δdi-6S ratios of 2.1 in OA vs. 0.8 in RA, underscoring diagnostic utility .
Research Implications
The structural and functional diversity of chondroitin disaccharides underscores their roles in disease mechanisms and therapeutic targeting. For example:
Biological Activity
Chondroitin disaccharide delta-di-4S (C14H21NO14S) is a significant glycosaminoglycan (GAG) component derived from chondroitin sulfate, primarily found in cartilage and the extracellular matrix. This compound is characterized by its unique sulfation pattern, which plays a crucial role in its biological activity and interactions with various proteins and enzymes.
Structure and Properties
Chondroitin disaccharide delta-di-4S consists of alternating units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA), with a sulfate group at the 4-position of GalNAc. This specific sulfation pattern is critical for its biological functions, influencing interactions with growth factors, cytokines, and cell surface receptors.
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO14S |
| Molecular Weight | 503.3 g/mol |
| IUPAC Name | disodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |
The biological activity of chondroitin disaccharide delta-di-4S is primarily mediated through its interaction with specific enzymes such as unsaturated glucuronyl hydrolase. This enzyme cleaves glycosidic bonds within the disaccharide, influencing the metabolism of proteoglycans in connective tissues. The compound also exhibits properties that can modulate inflammatory responses and promote tissue repair.
Key Mechanisms:
- Enzyme Interaction: Acts as a substrate for enzymes involved in GAG metabolism.
- Cell Signaling: Interacts with cell surface receptors to influence cellular behavior.
- Matrix Regulation: Contributes to the structural integrity and function of the extracellular matrix.
Biological Activities
Research has demonstrated several biological activities associated with chondroitin disaccharide delta-di-4S:
- Anti-inflammatory Effects: It has been shown to reduce inflammation in joint diseases such as osteoarthritis (OA) and rheumatoid arthritis (RA) .
- Cartilage Protection: The compound promotes chondrocyte survival and inhibits apoptosis, thereby protecting cartilage from degeneration .
- Anticoagulant Properties: Chondroitin sulfate derivatives exhibit anticoagulant activity, which can be beneficial in preventing thrombotic conditions .
Joint Disease Correlation
A study investigated the levels of chondroitin sulfate isomers in joint fluids from patients with different types of arthritis. The results indicated that the total content of delta-di-4S was significantly correlated with the severity of joint disease:
| Condition | Delta-di-4S (nmoles/ml) | Delta-di-6S (nmoles/ml) | Ratio (Delta-di-6S:Delta-di-4S) |
|---|---|---|---|
| Osteoarthritis | 71.8 ± 30.0 | 55.4 ± 29.3 | 3.81 ± 0.99 |
| Rheumatoid Arthritis | 55.4 ± 29.3 | 211 ± 149 | 1.13 ± 0.53 |
| Traumatic Arthritis | 211 ± 149 | Not specified | 5.75 ± 2.46 |
These findings suggest that the ratio of delta-di-6S to delta-di-4S can serve as a biomarker for diagnosing joint diseases and predicting cartilage destruction .
Anticoagulant Activity
Another study evaluated the anticoagulant properties of chondroitin sulfate proteoglycans derived from human tissues, highlighting their potential therapeutic applications in managing cardiovascular diseases .
Research Applications
Chondroitin disaccharide delta-di-4S has diverse applications in scientific research:
Q & A
Q. How should researchers handle batch-to-batch variability in commercial Δdi-4S standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
